molecular formula C8H18N2 B11758068 (1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine

(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine

Cat. No.: B11758068
M. Wt: 142.24 g/mol
InChI Key: XBFJECMZLDVTML-POYBYMJQSA-N
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Description

(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine is an organic compound with a unique structure characterized by a cyclopentane ring substituted with three methyl groups and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the use of chiral amines and cyclopentadiene derivatives. The reaction conditions often include the use of solvents such as methanol and water, and the process may involve recrystallization to achieve high optical purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as asymmetric cycloaddition reactions and purification techniques like crystallization .

Chemical Reactions Analysis

Types of Reactions

(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various amine derivatives, amine oxides, and substituted cyclopentane compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which (1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to specific sites, influencing biochemical pathways and catalytic processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,3s)-1,2,2-Trimethylcyclopentane-1,3-diamine is unique due to its specific combination of chiral centers and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and catalysis .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-diamine

InChI

InChI=1S/C8H18N2/c1-7(2)6(9)4-5-8(7,3)10/h6H,4-5,9-10H2,1-3H3/t6-,8+/m0/s1

InChI Key

XBFJECMZLDVTML-POYBYMJQSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)N)N

Canonical SMILES

CC1(C(CCC1(C)N)N)C

Origin of Product

United States

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